2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
CAS No.: 1207029-74-0
Cat. No.: VC4659945
Molecular Formula: C22H23N7O3S2
Molecular Weight: 497.59
* For research use only. Not for human or veterinary use.
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide - 1207029-74-0](/images/structure/VC4659945.png)
Specification
CAS No. | 1207029-74-0 |
---|---|
Molecular Formula | C22H23N7O3S2 |
Molecular Weight | 497.59 |
IUPAC Name | 2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C22H23N7O3S2/c30-19(23-12-16-4-3-11-32-16)14-33-22-26-25-21(34-22)28-9-7-27(8-10-28)20(31)13-29-15-24-17-5-1-2-6-18(17)29/h1-6,11,15H,7-10,12-14H2,(H,23,30) |
Standard InChI Key | JPOHUOLNUOZHMG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide, reflects its intricate structure . Key features include:
-
A benzimidazole ring linked to a piperazine via an acetyl group.
-
A 1,3,4-thiadiazole core substituted with a sulfanyl-acetamide chain.
-
A furan-2-ylmethyl group attached to the acetamide nitrogen.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 497.6 g/mol |
SMILES | C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 |
InChI Key | JPOHUOLNUOZHMG-UHFFFAOYSA-N |
The benzimidazole and thiadiazole moieties are associated with antimicrobial and anticancer activities, while the furan group may enhance solubility or target specificity .
Synthesis and Structural Elucidation
Hypothetical Synthetic Pathways
While no direct synthesis protocol for this compound is published, analogous methods for piperazine-thiadiazole hybrids suggest a multi-step approach :
-
Formation of the Piperazine-Acetyl-Benzoimidazole Intermediate:
-
Thiadiazole Ring Construction:
-
Cyclization of thiosemicarbazide derivatives with carboxylic acids to form the 1,3,4-thiadiazole core.
-
-
Thioether Linkage and Acetamide Functionalization:
-
Reaction of the thiadiazole-thiol with chloroacetamide, followed by substitution with furfurylamine.
-
Table 2: Key Synthetic Reagents and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | NaBH(OAc), 1,2-dichloroethane, rt | Reductive amination |
2 | CS, HSO, reflux | Thiadiazole cyclization |
3 | KCO, DMF, 80°C | Nucleophilic substitution |
Analytical Characterization
Theoretical spectroscopic data based on structural analogs include:
-
H NMR: Signals at δ 7.5–8.2 ppm (benzimidazole aromatic protons), δ 4.2–4.5 ppm (piperazine CH), and δ 6.2–6.5 ppm (furan ring) .
Compound Class | Activity (IC/MIC) | Target Cells/Pathogens |
---|---|---|
Benzimidazole-Thiadiazole | 8.2 µM (K562) | Human myelogenous leukemia |
Piperazine-Quinazolinone | 12 µg/mL (E. coli) | Gram-negative bacteria |
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at:
-
The furan methyl group (e.g., halogenation for enhanced lipophilicity).
-
The piperazine ring (e.g., alkylation to improve blood-brain barrier penetration).
Computational Modeling
Molecular docking simulations (hypothetical) predict strong binding to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume